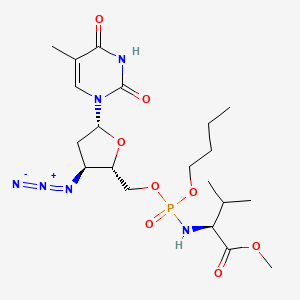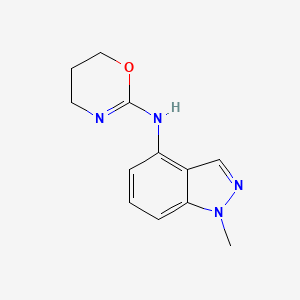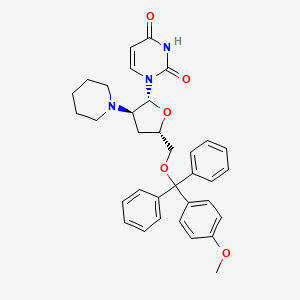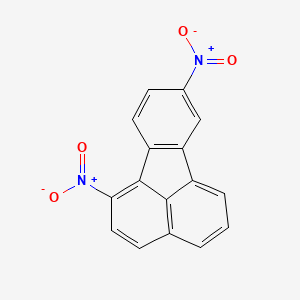
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is a chemical compound with a unique structure that includes both an ethylamino group and a thiosulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with a suitable precursor that contains the thiosulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler thiosulfate derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound may be used to study the effects of thiosulfate on cellular processes and to develop new biochemical assays.
Industry: In industrial applications, this compound can be used in processes such as metal extraction and as a component in specialized chemical formulations.
Mecanismo De Acción
The mechanism of action of S-(2-(Ethylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethylamino group may interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Sodium Thiosulfate: A common thiosulfate compound used in various applications, including medicine and industry.
Ammonium Thiosulfate: Another thiosulfate compound with applications in agriculture and industry.
Propiedades
Número CAS |
3986-22-9 |
|---|---|
Fórmula molecular |
C5H12N2O3S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
1-amino-1-ethylimino-2-sulfosulfanylpropane |
InChI |
InChI=1S/C5H12N2O3S2/c1-3-7-5(6)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,6,7)(H,8,9,10) |
Clave InChI |
GVTDQQKGAINIDU-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(C(C)SS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



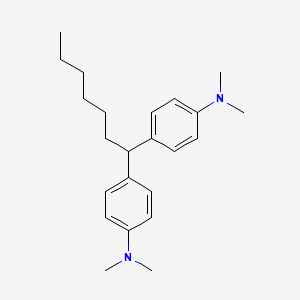
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
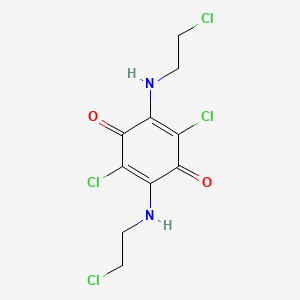

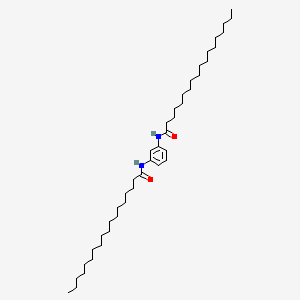
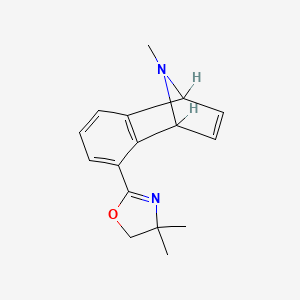


![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
